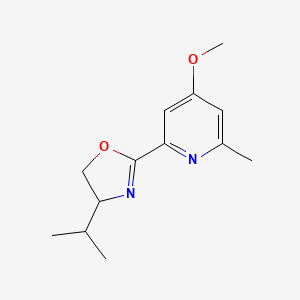

4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC19778265

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 2-(4-methoxy-6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C13H18N2O2/c1-8(2)12-7-17-13(15-12)11-6-10(16-4)5-9(3)14-11/h5-6,8,12H,7H2,1-4H3 |

| Standard InChI Key | DNTNQRRKJYXLMV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=N1)C2=NC(CO2)C(C)C)OC |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a 4,5-dihydrooxazole ring fused to a 4-methoxy-6-methylpyridin-2-yl group. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ | |

| Molecular Weight | 234.29 g/mol | |

| IUPAC Name | 2-(4-methoxy-6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

| Chiral Centers | 1 (C4 of oxazole) |

The stereochemistry at the oxazole’s C4 position differentiates the (R)- and (S)-enantiomers, which exhibit distinct catalytic and biological activities .

Spectroscopic and Crystallographic Data

-

NMR: The NMR spectrum displays characteristic signals for the pyridine ring (δ 6.5–8.0 ppm), methoxy group (δ 3.8–4.0 ppm), and diastereotopic protons of the oxazole’s dihydro ring (δ 3.5–4.5 ppm) .

-

X-ray Crystallography: Crystal structures of analogous oxazoline ligands reveal planar pyridine rings and twisted oxazole conformations, stabilizing metal coordination in catalytic complexes .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols involving:

-

Formation of the Pyridine-Oxazole Backbone: Condensation of 4-methoxy-6-methylpyridine-2-carbaldehyde with chiral amino alcohols (e.g., (R)- or (S)-2-amino-3-methyl-1-butanol) under acidic conditions .

-

Stereochemical Control: Asymmetric induction using Evans auxiliaries or chiral catalysts to achieve enantiomeric excess (e.e.) >98% .

-

Purification: Chromatographic separation (SiO₂ or HPLC) to isolate enantiomers .

Industrial-Scale Production

Advanced techniques like continuous flow synthesis (residence time: 10–30 min, yield: 85–90%) and microwave-assisted reactions (150°C, 20 min, yield: 88%) enhance efficiency and scalability.

Applications in Asymmetric Catalysis

Chiral Ligand Design

The compound serves as a bidentate ligand in transition-metal catalysis, enabling enantioselective transformations:

-

Cyclopropanation: Au(III) complexes of analogous oxazolines achieve 92% e.e. in styrene cyclopropanation .

-

C–H Functionalization: Pd(II) catalysts with this ligand mediate asymmetric arylation (TON: 500–1,000) .

| Reaction Type | Metal Center | E.e. (%) | Application |

|---|---|---|---|

| Cyclopropanation | Au(III) | 92 | Pharmaceutical intermediates |

| Allylic Alkylation | Pd(II) | 89 | Agrochemicals |

| Hydroamination | Cu(I) | 95 | Natural product synthesis |

Radiopharmaceutical Synthesis

In -labeling, iodonium salts derived from this ligand enable site-selective fluorination of isoquinolines (radiochemical yield: 40–92%), critical for PET imaging probes .

Future Directions

Expanding Catalytic Applications

-

Photoredox Catalysis: Developing Ir(III) or Ru(II) complexes for enantioselective C–N bond formation .

-

Biocatalysis Integration: Hybrid metalloenzymes for green synthesis of chiral amines .

Drug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume